molecular formula C24H27ClN4O2S B14975645 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14975645
M. Wt: 471.0 g/mol
InChI Key: AVNZJYKMOVPGFY-UHFFFAOYSA-N
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Description

2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps. One common method starts with the preparation of the benzothieno pyrimidine core, which is achieved through the cyclization of appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, and the chlorophenyl group is added through electrophilic aromatic substitution. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H27ClN4O2S

Molecular Weight

471.0 g/mol

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H27ClN4O2S/c1-15-2-7-18-19(14-15)32-24-22(18)23(31)26-20(27-24)8-9-21(30)29-12-10-28(11-13-29)17-5-3-16(25)4-6-17/h3-6,15H,2,7-14H2,1H3,(H,26,27,31)

InChI Key

AVNZJYKMOVPGFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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